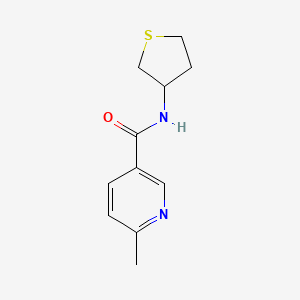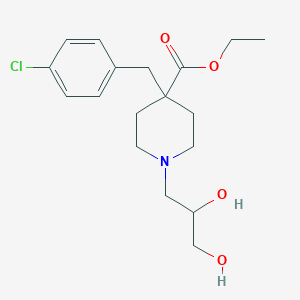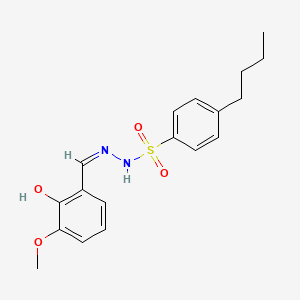![molecular formula C25H28N2O B6044468 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is commonly known as MPP or NAP, and it has been the subject of scientific research for its potential therapeutic applications.
作用機序
MPP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It inhibits the reuptake of serotonin, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels has been associated with anxiolytic and antidepressant effects. MPP also blocks the activity of dopamine receptors, which has been linked to its antipsychotic properties.
Biochemical and Physiological Effects
MPP has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are involved in mood regulation. MPP has also been shown to decrease the levels of dopamine, which has been linked to its antipsychotic effects. Additionally, MPP has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and has been associated with the pathogenesis of several neurological disorders.
実験室実験の利点と制限
The advantages of using MPP in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. MPP has also been found to have a favorable pharmacokinetic profile, which makes it suitable for in vivo experiments. However, the limitations of using MPP in lab experiments include its potential toxicity and the lack of data on its long-term effects. Additionally, the synthesis of MPP requires specialized equipment and expertise, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the scientific research of MPP. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the exploration of its effects on other neurotransmitters and their receptors. Additionally, the development of new synthesis methods and analogs of MPP may lead to the discovery of more potent and selective compounds with therapeutic applications.
Conclusion
In conclusion, 1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method has been described in several scientific papers, and it has been found to have anxiolytic, antidepressant, and antipsychotic properties. MPP acts as a selective serotonin reuptake inhibitor and a dopamine receptor antagonist, and it has several biochemical and physiological effects. While MPP has advantages and limitations for lab experiments, there are several future directions for its scientific research.
合成法
The synthesis of MPP involves the reaction of 1-(4-methoxybenzyl)piperazine with 3-phenylpropenal in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been described in several scientific papers, and it has been found to be efficient and reliable.
科学的研究の応用
MPP has been the subject of several scientific studies for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. MPP has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in various physiological and behavioral processes.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-28-25-14-13-22(23-11-5-6-12-24(23)25)20-27-18-16-26(17-19-27)15-7-10-21-8-3-2-4-9-21/h2-14H,15-20H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCFDJMGQYGGF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6044417.png)

![N-(2-furylmethyl)-4,6-dimethyl-3-[(3-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6044423.png)


![7-cyclopropyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044453.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)